molecular formula C9H10IN B145790 5-Iodo-2-aminoindane CAS No. 132367-76-1

5-Iodo-2-aminoindane

Cat. No.: B145790
CAS No.: 132367-76-1
M. Wt: 259.09 g/mol
InChI Key: BIHPYCDDPGNWQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-aminoindane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    5,6-Methylenedioxy-2-aminoindane (MDAI): Similar in structure but contains a methylenedioxy group.

    2-Aminoindane (2-AI): Lacks the iodine atom and has different pharmacological properties.

    5-Methoxy-6-methyl-2-aminoindane (MMAI): Contains a methoxy and methyl group instead of iodine.

Uniqueness

5-Iodo-2-aminoindane is unique due to its iodine substitution, which significantly affects its pharmacological profile. It is less neurotoxic compared to its amphetamine analogue, p-iodoamphetamine, and has distinct effects on neurotransmitter release .

Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPYCDDPGNWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927643
Record name 5-Iodo-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132367-76-1
Record name 5-Iodo-2-aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132367-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-IODO-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Iodo-2-aminoindan and why is it of interest to researchers?

A: 5-Iodo-2-aminoindan (5-IAI) is a synthetic compound that has emerged as a novel psychoactive substance (NPS). [, , ] It is structurally similar to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) and is often marketed as a “legal high” alternative to these controlled substances. [, , ] Researchers are interested in understanding its effects, pharmacology, and potential risks. [, ]

Q2: What are the potential risks associated with 5-IAI use?

A: Research on the toxicity of 5-IAI is still ongoing, but some studies have highlighted potential risks. Animal studies have reported fatal toxic effects. [] Furthermore, due to its mechanism of action involving serotonin, there is a risk of serotonin syndrome, particularly at high doses or when combined with other drugs that affect serotonin levels. []

Q3: Are there any analytical methods to identify 5-IAI in seized drug samples?

A: Yes, researchers have developed analytical techniques to identify 5-IAI. Gas chromatography-mass spectrometry (GC-MS) is a common method used to detect and quantify 5-IAI in various matrices, including seized drug samples. [, ] Colorimetric tests can also be employed for a preliminary identification. []

Q4: How does the structure of 5-IAI relate to its activity?

A: 5-IAI is a conformationally rigid analog of amphetamine due to its closed ring system. [] Modifications to the structure of 2-aminoindane, such as the addition of a 5-iodo group in 5-IAI, can significantly impact its activity, potency, and selectivity. [] Further research on structure-activity relationships is necessary to fully understand the impact of different substituents on the pharmacological profile of this class of compounds.

Q5: What are the long-term effects of 5-IAI use, especially in adolescents?

A: While more research is needed, studies in adolescent rats have shown that long-term exposure to 5-IAI can lead to behavioral deficits in adulthood, even after a period of abstinence. [] This suggests that 5-IAI may have detrimental effects on the developing brain, potentially impacting cognitive function and behavior.

Q6: Are there any known alternatives or substitutes for 5-IAI in a research setting?

A: Researchers often investigate other 2-aminoindane derivatives with varying substitutions as potential alternatives to 5-IAI. [, ] Comparing the performance, pharmacological properties, and potential toxicity of these analogs is crucial in identifying safer alternatives for research purposes.

Q7: What is the legal status of 5-IAI?

A: The legal status of 5-IAI varies globally. While marketed as a "legal high," it has been controlled in some countries and regions due to its potential for abuse and unknown health risks. [, ]

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